N'-(2,5-dibromobenzenesulfonyl)ethanimidamide
Overview
Description
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide: is a chemical compound with the molecular formula C8H8Br2N2O2S and a molecular weight of 356.04 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N’-(2,5-dibromobenzenesulfonyl)ethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are substituted derivatives of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide, where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the sulfonyl group, leading to sulfone or sulfoxide derivatives.
Scientific Research Applications
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- N’-(2,4-dibromobenzenesulfonyl)ethanimidamide
- N’-(2,6-dibromobenzenesulfonyl)ethanimidamide
- N’-(3,5-dibromobenzenesulfonyl)ethanimidamide
Comparison: N’-(2,5-dibromobenzenesulfonyl)ethanimidamide is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and interaction with molecular targets. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N'-(2,5-dibromophenyl)sulfonylethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPAQHMMNHKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/S(=O)(=O)C1=C(C=CC(=C1)Br)Br)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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